N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2,5-dimethylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-14-20(24(2)23-15)22-21(26)17-9-11-18(12-10-17)29(27,28)25-13-5-7-16-6-3-4-8-19(16)25/h3-4,6,8-12,14H,5,7,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMXNDMDVXJPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 394.49 g/mol
- CAS Number : 1020454-03-8
Structure
The compound consists of a pyrazole ring linked to a tetrahydroquinoline sulfonamide moiety via a benzamide linkage. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can modulate autophagy and inhibit mTORC1 activity, leading to reduced cancer cell proliferation. Specifically, compounds resembling this compound have demonstrated submicromolar antiproliferative effects in various cancer cell lines .
Case Study: MIA PaCa-2 Cells
In a study focusing on MIA PaCa-2 pancreatic cancer cells, compounds structurally related to this compound were shown to:
- Reduce mTORC1 activity.
- Increase basal autophagy.
- Disrupt autophagic flux under nutrient-restricted conditions .
Antimicrobial Activity
The pyrazole moiety has been associated with antimicrobial properties. Compounds similar in structure have been tested against various bacterial strains and exhibited promising results. For example:
- A series of pyrazole derivatives showed significant activity against E. coli and S. aureus, indicating potential as antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives can achieve up to 85% inhibition of these cytokines at specific concentrations .
The mechanisms through which this compound exerts its biological effects include:
1. Modulation of Autophagy
The compound appears to influence autophagic processes by interacting with signaling pathways such as mTORC1. This modulation is crucial for its anticancer effects.
2. Inhibition of Inflammatory Pathways
By inhibiting the release of inflammatory cytokines, the compound may reduce inflammation-related damage in various diseases.
3. Antimicrobial Action
The presence of the pyrazole ring enhances the compound's ability to disrupt bacterial cell functions.
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Analysis
The compound shares key structural motifs with other sulfonamide-linked benzamide derivatives. Below is a comparative analysis with two analogs: elexacaftor (VX-445) and N-[4-Cyano-5-(4-methylpiperazin-1-yl)-1H-pyrazol-3-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (Enamine Ltd. building block).
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Sulfonyl-Linked Group | Potential Application |
|---|---|---|---|---|---|
| N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (Target Compound) | C21H25N5O3S* | ~427.07 | 1,3-dimethylpyrazole, tetrahydroquinoline | Tetrahydroquinoline | Research (hypothetical) |
| Elexacaftor (VX-445) | Not provided | Not available | 1,3-dimethylpyrazole sulfonyl, trifluoro-dimethylpropoxy pyrazole, trimethylpyrrolidine | Complex aryl/heterocyclic system | Cystic fibrosis therapy |
| N-[4-Cyano-5-(4-methylpiperazin-1-yl)-1H-pyrazol-3-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide | C25H27N7O3S | 505.60 | 4-cyano-5-(4-methylpiperazinyl)pyrazole, tetrahydroisoquinoline | Tetrahydroisoquinoline | Drug discovery building block |
*Calculated based on structural analysis.
Key Structural Differences and Implications
Sulfonyl-Linked Groups: Target Compound: Tetrahydroquinoline (monocyclic, six-membered ring with one nitrogen atom). This structure may favor interactions with flat binding pockets. Enamine Compound: Tetrahydroisoquinoline (bicyclic, fused benzene and piperidine rings). The fused system could enhance rigidity and selectivity for specific targets . Elexacaftor: Aryl/heterocyclic system with trifluoro and dimethylpropoxy groups, optimized for cystic fibrosis transmembrane conductance regulator (CFTR) modulation .
Enamine Compound: 4-cyano-5-(4-methylpiperazinyl)pyrazole introduces polarity (cyano) and basicity (piperazine), which may enhance solubility and metabolic stability . Elexacaftor: Additional pyrazole and trimethylpyrrolidine groups contribute to CFTR binding affinity and pharmacokinetics .
Therapeutic Relevance :
- Elexacaftor is clinically validated as a CFTR corrector in triple-combination therapy for cystic fibrosis, underscoring the importance of sulfonamide linkers in drug design .
- The target compound and Enamine building block lack explicit biological data but represent structural analogs for exploratory research.
Functional and Pharmacological Considerations
- Sulfonamide Linker : A hallmark of synthetic drugs, this group facilitates hydrogen bonding and electrostatic interactions with target proteins. Its presence in all three compounds suggests shared mechanistic pathways .
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The latter’s fused ring system may confer higher conformational stability, influencing target selectivity and potency .
- Substituent Effects: Methyl groups (target compound) enhance lipophilicity, whereas cyano and piperazine groups (Enamine compound) balance solubility and metabolic resistance.
Preparation Methods
Synthesis of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic Acid
The sulfonylation of tetrahydroquinoline constitutes the initial critical step. Tetrahydroquinoline reacts with 4-(chlorosulfonyl)benzoic acid in dichloromethane under inert conditions, facilitated by a base such as triethylamine to neutralize HCl byproducts . The reaction typically proceeds at 0–5°C to minimize side reactions, yielding 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid with a reported efficiency of 68–75% after recrystallization from ethanol .
Reaction Conditions Table
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 4-(Chlorosulfonyl)benzoic acid | Dichloromethane | 0–5°C | 72 |
| Triethylamine | Ethanol | Reflux | 68 |
Alternative methods employ 4-sulfobenzoic anhydride, though with reduced yields (55–60%) due to competing hydrolysis .
Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine
The pyrazole amine precursor is synthesized via alkylation of 1H-pyrazol-5-amine. Treatment with methyl iodide in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate introduces the methyl groups at the 1- and 3-positions . The reaction achieves 85% conversion after 12 hours, with purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .
Key Reaction Parameters
-
Methylation Agent : Methyl iodide (2.2 equivalents)
-
Base : K₂CO₃ (3.0 equivalents)
-
Side Products : Dimethylation byproducts (<5%)
Amide Bond Formation
The final step couples the sulfonylated benzoic acid derivative with 1,3-dimethyl-1H-pyrazol-5-amine. Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine in tetrahydrofuran (THF) at room temperature . Alternatively, coupling reagents such as HATU or EDCl/HOBt enhance yields (82–88%) by minimizing racemization .
Comparative Coupling Methods
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acyl Chloride | SOCl₂ | THF | 78 |
| HATU-Mediated | HATU, DIPEA | DMF | 86 |
Optimization and Purification Strategies
Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification. Ethyl acetate/water biphasic systems mitigate this during workup .
Temperature Control : Exothermic reactions (e.g., sulfonylation) require strict temperature regulation to prevent decomposition .
Chromatography : Flash chromatography on silica gel with gradient elution (hexane → ethyl acetate) resolves residual starting materials and byproducts .
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a benzamide core; introduce the 1,2,3,4-tetrahydroquinoline sulfonyl group via nucleophilic substitution under anhydrous conditions using dichloromethane or toluene as solvents (catalyzed by palladium complexes for efficiency) .
- Step 2 : Attach the 1,3-dimethylpyrazole moiety via amide coupling. Use K₂CO₃ as a base in DMF at room temperature to minimize side reactions, as demonstrated in analogous pyrazole-based syntheses .
- Yield Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (1:1.2 molar ratio of reactants to base) and temperature (20–25°C) to achieve >80% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C4 of benzamide, pyrazole methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]+ = 441.15) and detect isotopic patterns .
- HPLC-PDA : Gradient elution (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and identify byproducts .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD values < 10 µM indicate strong binding) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodology :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with protein active sites (e.g., quinoline sulfonyl group’s role in hydrophobic pocket binding) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- QSAR Analysis : Develop models using MOE or RDKit to correlate substituent electronegativity/logP with bioactivity .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Statistical Meta-Analysis : Aggregate data from SPR, ITC, and cell-based assays. Apply ANOVA to identify platform-specific biases (e.g., false positives in fluorescence assays due to compound autofluorescence) .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrazole) to enhance solubility. Test stability in simulated gastric fluid (pH 2.0) and plasma .
- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict oral bioavailability. Aim for Papp > 1 × 10⁻⁶ cm/s .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t₁/₂ > 30 min desirable) .
Q. How to investigate its mechanism of action when initial pathway analyses are inconclusive?
- Methodology :
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in relevant cell lines to identify synthetic lethal partners .
- Phosphoproteomics : Use LC-MS/MS to map phosphorylation changes post-treatment. Prioritize pathways with ≥2-fold regulation (p < 0.05) .
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes to capture interacting proteins .
Data Contradiction and Validation
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
